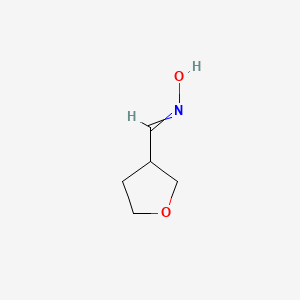

N-(oxolan-3-ylmethylidene)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(oxolan-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDJDYHRFRZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270519 | |

| Record name | 3-Furancarboxaldehyde, tetrahydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79710-87-5 | |

| Record name | 3-Furancarboxaldehyde, tetrahydro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79710-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Oxolan 3 Ylmethylidene Hydroxylamine and Its Analogues

Classical Approaches to Oxime Formation

The traditional and most direct route to oxime synthesis involves the condensation of a carbonyl compound with a hydroxylamine (B1172632) derivative. numberanalytics.com This reaction is a cornerstone of organic chemistry, valued for its reliability in forming the characteristic C=N-OH functional group. numberanalytics.com

The primary synthesis of N-(oxolan-3-ylmethylidene)hydroxylamine is achieved through the direct condensation reaction of oxolane-3-carbaldehyde (also known as tetrahydro-3-furancarbaldehyde) with hydroxylamine. In this reaction, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime. numberanalytics.comnih.gov The reaction is typically conducted under mild conditions, for example, by mixing the reactants in an appropriate solvent at room temperature for a period of several hours.

The efficiency, rate, and yield of oxime formation are highly dependent on the specific reaction conditions employed. numberanalytics.com Optimization of these parameters is crucial for developing efficient and scalable synthetic protocols.

Solvent Effects: The choice of solvent can significantly influence the reaction. Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, as they effectively dissolve both the hydroxylamine salt and the aldehyde precursor. ias.ac.in Studies have shown that a mixture of methanol and water can also be effective. ias.ac.in Interestingly, solvent-free approaches, such as grinding the reactants together ("grindstone chemistry"), have been developed as environmentally friendly alternatives that can lead to high yields in very short reaction times. nih.govasianpubs.org In some cases, mineral water has been used as a green solvent, with its dissolved salts potentially providing a mild catalytic effect. ias.ac.in

Catalysis: The condensation reaction is often catalyzed to improve its rate. numberanalytics.com Both acid and base catalysis are effective. numberanalytics.comnumberanalytics.com Acid catalysts, such as hydrochloric acid (HCl) or oxalic acid, work by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by hydroxylamine. numberanalytics.comorientjchem.org However, excessively low pH can be detrimental as it leads to the non-nucleophilic protonation of the hydroxylamine itself. nih.govnumberanalytics.com Base catalysts, like pyridine (B92270) or sodium carbonate, facilitate the reaction by deprotonating the hydroxylamine hydrochloride to generate the free, more nucleophilic hydroxylamine. numberanalytics.comasianpubs.org More advanced nucleophilic catalysts, such as aniline (B41778) and its p-substituted derivatives (e.g., p-phenylenediamine), have been shown to significantly accelerate oxime formation, especially at neutral pH. nih.govacs.org These catalysts operate by forming a more reactive Schiff base intermediate. nih.gov Metal oxides like Bi₂O₃ and ZnO have also been employed as effective catalysts, particularly in solvent-free conditions. nih.govnih.gov

Temperature Control: Temperature is another critical parameter. While many oxime formations proceed efficiently at ambient temperature, elevated temperatures can increase the reaction rate. numberanalytics.com However, higher temperatures might also promote side reactions or the degradation of products. numberanalytics.com Temperature can also be used as a tool for product separation; some processes use high temperatures to keep the resulting oxime in a molten state, allowing it to be separated as a distinct liquid layer, while others use low temperatures to induce crystallization for easy recovery. google.com

The following table summarizes various conditions used to optimize oxime synthesis.

Interactive Data Table: Optimization of Oxime Synthesis Conditions| Parameter | Condition | Effect on Reaction | References |

|---|---|---|---|

| Solvent | Ethanol, Methanol | Standard polar protic solvents, good for dissolving reactants. | |

| Mineral Water / Water-Methanol | Green solvent option; dissolved minerals may offer catalytic effect. | ias.ac.in | |

| Solvent-Free (Grinding) | Environmentally friendly, rapid reaction times, high yields. | nih.govasianpubs.org | |

| Catalyst | Acid (HCl, H₂C₂O₄) | Protonates carbonyl, increasing its electrophilicity. | numberanalytics.comorientjchem.org |

| Base (Pyridine, Na₂CO₃) | Frees hydroxylamine from its salt, increasing its nucleophilicity. | numberanalytics.comasianpubs.org | |

| Aniline Derivatives | Superior nucleophilic catalysts, effective at neutral pH. | nih.govacs.org | |

| Metal Oxides (Bi₂O₃, ZnO) | Effective, especially in solvent-free "green" protocols. | nih.govnih.gov | |

| Temperature | Room Temperature | Sufficient for many preparations, minimizes side reactions. | |

| Elevated Temperature | Increases reaction rate but can lead to side products. | numberanalytics.comnumberanalytics.com | |

| Varied for Separation | High temp for molten separation, low temp for crystallization. | google.com |

The formation of this compound from oxolane-3-carbaldehyde is a highly regioselective reaction. The hydroxylamine selectively attacks the aldehyde carbonyl group, which is the most electrophilic site in the molecule, leaving the ether linkage of the oxolane ring intact.

From a stereochemical perspective, two key factors are at play. First, the precursor, oxolane-3-carbaldehyde, is a chiral molecule, containing a stereocenter at the C3 position of the ring. The synthesis will therefore produce an enantiomerically pure oxime if a single enantiomer of the aldehyde is used, or a racemic mixture if a racemic aldehyde is the starting material.

Second, the resulting oxime product possesses a carbon-nitrogen double bond, which can lead to the formation of stereoisomers, designated as (E) and (Z) isomers. The formation of these isomers is possible because the groups attached to the nitrogen and carbon atoms can be arranged differently in space relative to the double bond. For aldoximes, the (E)-isomer is often the predominant form produced under kinetic control. asianpubs.org However, the relative stability of the isomers can be influenced by steric factors and reaction conditions, and it has been noted that the (Z)-oxime can sometimes be the more thermodynamically stable configuration. nih.gov The separation of these isomers can be achieved by methods such as column chromatography. asianpubs.org

Condensation Reactions with Hydroxylamine and Oxolane-3-carbaldehyde Precursors

Advanced Synthetic Routes to Substituted Hydroxylamines and Oximes

To generate analogues of this compound, the hydroxylamine backbone can be modified. This is typically achieved through N-alkylation or O-alkylation strategies, which produce substituted hydroxylamines that can then be condensed with oxolane-3-carbaldehyde.

The alkylation of hydroxylamine can occur at either the nitrogen or the oxygen atom, and controlling the selectivity of this process is a key synthetic challenge.

N-Alkylation: Direct alkylation of hydroxylamine or N-monosubstituted hydroxylamines with alkylating agents typically occurs at the more nucleophilic nitrogen atom. wikipedia.org However, a significant challenge with this approach is preventing overalkylation, as the mono-alkylated product can react further to yield di-alkylated species. wikipedia.orgnih.gov To achieve more controlled N-alkylation, multi-step sequences are often employed, such as the alkylation of a Boc-protected hydroxylamine followed by deprotection. nih.gov

O-Alkylation: Selective O-alkylation is generally more complex because the oxygen atom is less nucleophilic than the nitrogen. A common strategy involves first deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to generate a more reactive alkoxide intermediate, which is then treated with an alkylating agent. wikipedia.org Alternative methods include the Mitsunobu reaction between an alcohol and N-hydroxyphthalimide, followed by hydrazinolysis to release the O-alkylated hydroxylamine. nih.gov Palladium-catalyzed O-arylation and O-allylic substitution reactions have also been developed as powerful methods to access O-substituted hydroxylamines. organic-chemistry.org It is also possible to O-alkylate the final oxime product directly to produce oxime ethers, a reaction that can be performed at room temperature using a super base like potassium hydroxide (B78521) in DMSO. nih.gov

A more advanced and powerful strategy for forming C-N bonds involves electrophilic amination. wikipedia.org In this approach, the polarity of the reactants is inverted compared to classical methods. The reaction involves a nucleophilic carbon source (a carbanion, such as a Grignard or organozinc reagent) and an electrophilic nitrogen source. wiley-vch.de

For the synthesis of N-substituted hydroxylamines, hydroxylamine derivatives bearing an electron-withdrawing group (e.g., O-acyl or O-sulfonyl groups) serve as effective electrophilic aminating reagents. wikipedia.orgwiley-vch.de These reagents, sometimes referred to as nitrenoids, react with carbon nucleophiles to form N-substituted products. wikipedia.org This process is often catalyzed by transition metals like copper or iridium. wiley-vch.denih.govacs.org The development of stable, easy-to-handle electrophilic aminating reagents, such as O-pivaloyl hydroxylammonium triflate (PONT), has significantly advanced this field, enabling the direct synthesis of unprotected amines and their derivatives under mild conditions. rsc.org This methodology provides a sophisticated route to N-substituted hydroxylamines that can serve as precursors for complex oxime analogues. nih.gov

N-Alkylation and O-Alkylation Strategies for Hydroxylamine Backbone

Chemo- and Regioselective O-Functionalization Protocols

The functionalization of the oxime group, which possesses both a nitrogen and an oxygen atom as potential nucleophiles, presents a challenge in terms of selectivity. acs.org The goal of O-functionalization is to form an oxime ether, while N-functionalization leads to a nitrone. Controlling the reaction to favor one over the other is crucial for synthetic utility.

Recent protocols have achieved high levels of chemo- and regioselectivity. For instance, visible-light-promoted O-H functionalization of oximes using diazo esters has been developed as a green and sustainable method for forming oxime ethers under catalyst- and additive-free conditions. acs.orgacs.org This photochemical reaction demonstrates high functional group tolerance. acs.org Another approach involves the use of an iridium catalyst for the intramolecular O-allylation of oximes, which can furnish cyclic oxime ethers in various ring sizes with high enantioselectivity. ethz.ch Interestingly, the choice between N- and O-allylation can sometimes be controlled by the reaction conditions; O-allylation may proceed under kinetic control, while N-allylation is favored thermodynamically. For example, under basic conditions, deprotonation of the oxime-OH favors kinetically controlled O-alkylation.

One-pot synthesis methods have also been developed to streamline the production of oxime ethers from aldehydes or ketones, hydroxylamine salts, and alkyl halides, often using a strong base in an aqueous solvent mixture. researchgate.net

Palladium-Catalyzed Coupling Reactions for Oxime Ether Formation

Palladium catalysis has become a powerful tool for forming C–N and C–O bonds, and its application in oxime ether synthesis is a significant advancement. acs.org These methods offer broad substrate scope and high efficiency, often under mild conditions. researchgate.netnih.gov

A key strategy involves the allylic substitution of oximes. The choice of palladium catalyst and reaction conditions can selectively determine whether O-allylation (forming an oxime ether) or N-allylation (forming a nitrone) occurs. acs.orgnih.govacs.org Specifically, a Pd(PPh₃)₄ catalyst selectively produces linear O-allylated oxime ethers from the reaction of oximes with allylic carbonates, often without the need for a base. nih.govacs.org In contrast, using a palladium(II) catalyst like Pd(cod)Cl₂ with an allylic acetate (B1210297) can lead to the selective formation of N-allylated nitrones. nih.govacs.org

Palladium-catalyzed cross-coupling has also been used for the O-arylation of hydroxylamine equivalents with various aryl halides, providing access to O-arylhydroxylamines which are precursors to oxime ethers. organic-chemistry.org Furthermore, palladium-catalyzed Heck-type reactions of O-acetyl ketoximes with allylic alcohols have been developed to synthesize pyridines, demonstrating the versatility of palladium catalysis in manipulating oxime derivatives. rsc.org These reactions proceed through an alkylideneamino-palladium(II) intermediate, which is generated from the oxidative addition of the oxime to a palladium(0) complex. rsc.org

Table 1: Comparison of Palladium-Catalyzed Reactions for Oxime Ether Analogue Synthesis

| Reaction Type | Catalyst | Coupling Partner | Key Features | Reference |

| Allylic Substitution (O-allylation) | Pd(PPh₃)₄ | Allylic Carbonate | Selective for linear O-allylated ethers; no base required. | nih.gov, acs.org |

| Allylic Substitution (N-allylation) | Pd(cod)Cl₂ | Allylic Acetate | Selective for N-allylated nitrones; solvent-free conditions. | nih.gov, acs.org |

| O-Arylation | Not specified | Aryl Chlorides, Bromides, Iodides | Uses an ethyl acetohydroximate equivalent; short reaction times. | organic-chemistry.org |

| Heck-Type Reaction | Not specified | Allylic Alcohols | Forms pyridines from O-acetyl ketoximes under mild conditions. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on creating environmentally benign processes, have been increasingly applied to the synthesis of oximes and their ethers. eurekaselect.comijprajournal.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Solvent-Free and Water-Mediated Reaction Systems

A significant advancement in green oxime synthesis is the development of solvent-free reaction conditions. One such method involves simply grinding carbonyl compounds with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.govd-nb.info This "grindstone chemistry" approach is fast, minimizes waste, and produces excellent yields for a broad spectrum of aldehydes and ketones. nih.govd-nb.info Other solvent-free protocols have utilized catalysts like zinc oxide (ZnO) or have been performed under microwave irradiation to accelerate the reaction. nih.govbohrium.com

Water, being an environmentally safe solvent, has also been explored for oxime synthesis. An efficient method for converting aldehydes to aldoximes utilizes a Hyamine catalyst in water at room temperature, offering high yields and short reaction times. ijprajournal.com

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts is central to green chemistry. For oxime synthesis, this includes using non-toxic, earth-abundant, and reusable materials. Bismuth compounds, for instance, are attractive because they are cheap, stable, non-toxic, and easy to handle. nih.gov Other eco-friendly catalysts that have proven effective include calcium oxide (CaO) and titanium dioxide supported on sulfate (B86663) (TiO₂/SO₄²⁻). nih.gov Natural acids found in fruit juices and plant extracts have also been employed as catalysts in aqueous media. ijprajournal.com

In a particularly innovative approach, the electrosynthesis of oxime analogues has been demonstrated. An electrochemical method for the one-pot synthesis of cyclohexanone (B45756) oxime from nitrate (B79036) and cyclohexanone uses a Zn-Cu alloy catalyst under ambient conditions. acs.org This process uses water as the solvent and avoids harsh reagents traditionally needed for hydroxylamine production. acs.org Another sustainable method for creating oxime ethers involves a visible-light-promoted O-H functionalization that proceeds without any catalyst or additives, representing a highly green and atom-economical process. acs.orgacs.org

Table 2: Green Synthetic Methods for Oxime Analogues

| Method | Catalyst | Solvent | Key Advantages | Reference |

| Grindstone Chemistry | Bi₂O₃ | Solvent-Free | Rapid, minimal waste, room temperature, high yields. | nih.gov, d-nb.info |

| Water-Mediated Synthesis | Hyamine | Water | High yields, short reaction times, simple procedure. | ijprajournal.com |

| Electrochemical Synthesis | Fe or Zn-Cu Alloy | Water | Uses NOx/nitrate as nitrogen source, ambient conditions, high yield. | acs.org |

| Visible-Light Promotion | None | DCE | Catalyst- and additive-free, mild conditions, high functional group tolerance. | acs.org, acs.org |

| Natural Acid Catalysis | Plant Extracts | Water | Uses renewable resources, environmentally benign. | ijprajournal.com |

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

Transitioning a synthetic pathway from a laboratory setting to large-scale industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For oxime ethers and their precursors, several methodologies show promise for industrial application.

The direct condensation of aldehydes with hydroxylamine is a fundamental process that can be adapted for industrial production by using large reactors and implementing industrial-scale purification techniques like distillation. One-pot synthesis procedures are particularly attractive for scale-up as they reduce the number of unit operations, minimize solvent use, and can lead to lower capital and operational costs. researchgate.netjocpr.com Methods that are easily scalable and avoid chromatographic purification are highly desirable. researchgate.net

For green chemistry approaches to be industrially viable, the catalysts must be affordable, robust, and preferably reusable. The solvent-free grinding method, for example, is presented as a simple and efficient unconventional methodology that could be adapted for larger scales. nih.gov The electrochemical synthesis of oximes is also positioned as a pathway toward industrial mass production due to its potential for high throughput in flow reactors and use of inexpensive starting materials. acs.org A novel process for producing oxymethylene dimethyl ethers (OME), which are structurally related to the target compound's analogues, has been designed for large-scale production and demonstrates high carbon and energy efficiency. rsc.org The development of such integrated and optimized processes is crucial for the industrial realization of sustainable chemical production. rsc.org Furthermore, gram-scale syntheses have been successfully demonstrated for some advanced laboratory methods, indicating their potential for larger-scale applications. researchgate.netrsc.org

Spectroscopic Characterization for Elucidating the Structure and Bonding of N Oxolan 3 Ylmethylidene Hydroxylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of N-(oxolan-3-ylmethylidene)hydroxylamine, providing detailed information about the connectivity of atoms, their chemical environment, and stereochemical relationships.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the protons and carbons of the oxolane ring and the imine-hydroxylamine functionality. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the magnetic anisotropy of the C=N double bond. The molecule exists as a mixture of (E) and (Z) isomers due to restricted rotation around the C=N bond, which would likely result in two sets of signals in the NMR spectra.

¹H NMR Spectroscopy: The proton spectrum would feature signals for the oxolane ring protons, the methine proton of the C=N group, and the hydroxyl proton. The methine proton (=CH-NOH) is expected to be the most downfield non-aromatic proton, likely appearing as two distinct signals for the (E) and (Z) isomers. The hydroxyl proton (-NOH) signal would be a broad singlet, and its chemical shift would be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The protons on the tetrahydrofuran (B95107) ring would appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C spectrum would provide key information about the carbon skeleton. The most downfield signal would correspond to the imine carbon (C=N), typically found in the 145-160 ppm range for aldoximes rsc.org. The carbons of the oxolane ring attached to the ring oxygen (C2 and C5) would appear in the range of 65-75 ppm. The other ring carbons (C3 and C4) and the carbon of the methylidene group would resonate at higher fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Note: These are estimated values based on typical ranges for similar functional groups and may vary based on solvent and isomeric ratio. Specific experimental data for this compound is not widely available.)

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=N) | - | 148 - 155 |

| 2 (=CH) | 6.5 - 7.5 (Z), 7.2 - 8.2 (E) | - |

| 3 (CH on THF) | 2.8 - 3.5 (multiplet) | 40 - 50 |

| 4, 7 (CH₂ on THF) | 1.8 - 2.4 (multiplet) | 25 - 35 |

| 5, 6 (CH₂-O on THF) | 3.6 - 4.2 (multiplet) | 67 - 75 |

| 8 (N-OH) | 9.0 - 11.0 (broad singlet) | - |

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. It would be crucial for tracing the connectivity of the protons within the oxolane ring and confirming the coupling between the methine proton (=CH) and the proton on the adjacent C3 of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This technique would be particularly powerful in distinguishing between the (E) and (Z) isomers of the oxime. For the (Z)-isomer, a NOE would be expected between the imine proton (=CH) and the hydroxyl proton (-OH). For the (E)-isomer, a NOE would be anticipated between the imine proton and the proton on C3 of the oxolane ring.

The tetrahydrofuran ring is not planar and undergoes pseudorotation between various envelope and twist conformations. irb.hrresearchgate.net Variable temperature (VT) NMR studies could provide insight into the energetics of this conformational flexibility. By recording NMR spectra at different temperatures, one could observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be analyzed to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange processes. Furthermore, VT-NMR could also be used to study the dynamics of the rotation around the C-C bond connecting the ring to the imine group and the potential for restricted rotation around the N-O bond.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of this compound would be dominated by bands corresponding to its key functional groups.

O-H Stretch: A broad absorption band is expected in the IR spectrum in the region of 3100-3500 cm⁻¹ due to the stretching vibration of the O-H group in the hydroxylamine (B1172632) moiety. The broadness of this peak is a result of intermolecular hydrogen bonding. researchgate.net

C-H Stretch: The C-H stretching vibrations of the aliphatic tetrahydrofuran ring would appear in the 2850-3000 cm⁻¹ region. udayton.edu The imine C-H stretch would be expected at slightly higher wavenumbers, around 3000-3100 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond stretch is a key characteristic band for oximes. It typically appears in the region of 1620-1680 cm⁻¹ in the IR and Raman spectra. The exact position can help to distinguish between (E) and (Z) isomers.

N-O Stretch: The stretching vibration of the N-O bond in hydroxylamines and oximes is generally observed in the 900-970 cm⁻¹ range. researchgate.net

C-O Stretch: The strong C-O-C asymmetric stretching vibration of the tetrahydrofuran ring is a prominent feature and is typically found around 1070-1150 cm⁻¹. udayton.educhemicalbook.com

Beyond simple functional group identification, a detailed analysis of the IR and Raman spectra can reveal more subtle structural information. The presence of intermolecular hydrogen bonds, primarily involving the N-O-H group, would significantly influence the frequency and shape of the O-H stretching band. In the solid state or in concentrated solutions, these interactions would lead to a broader and red-shifted (lower frequency) O-H band compared to the gas phase or in dilute non-polar solutions.

The low-frequency region of the Raman spectrum (below 400 cm⁻¹) would contain information about the skeletal vibrations of the entire molecule, including the ring-puckering modes of the tetrahydrofuran ring. irb.hrresearchgate.net These modes are sensitive to the conformation of the ring and can provide complementary data to the VT-NMR studies.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) (Note: These are estimated values based on typical ranges for the respective functional groups. Specific experimental data for this compound is not widely available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch (H-bonded) | 3100 - 3500 | Strong, Broad (IR) |

| C-H stretch (aliphatic & vinylic) | 2850 - 3100 | Medium to Strong (IR, Raman) |

| C=N stretch | 1620 - 1680 | Medium (IR), Strong (Raman) |

| C-O-C stretch (ether) | 1070 - 1150 | Strong (IR) |

| N-O stretch | 900 - 970 | Medium (IR) |

| Ring Puckering/Deformation | < 400 | Weak to Medium (Raman) |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, with a chemical formula of C₅H₉NO₂, the theoretical exact mass can be calculated.

Based on the monoisotopic masses of the constituent elements (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the expected exact mass of the neutral molecule is approximately 115.06333 Da. In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The expected exact mass for this ion would be approximately 116.07115 Da.

The table below illustrates the expected HRMS data for the protonated molecule of this compound. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for [this compound+H]⁺

| Ion Formula | Calculated m/z |

| C₅H₁₀NO₂⁺ | 116.07115 |

This data is theoretical and serves as a reference for expected experimental outcomes.

The precursor to this compound, tetrahydrofuran-3-carboxaldehyde, has a calculated exact mass of 100.052429494 Da. nih.gov This highlights the level of precision achievable with HRMS.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable insights into the molecule's structure and connectivity. nih.gov

While specific MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of cyclic ethers and oximes. cdnsciencepub.comnih.gov The structure contains two key functionalities: the oxolane (tetrahydrofuran) ring and the oxime group.

Expected Fragmentation Pathways:

Cleavage of the Oxolane Ring: Cyclic ethers are known to undergo ring-opening reactions followed by the loss of small neutral molecules. nih.gov For the protonated this compound, a characteristic fragmentation would likely involve the cleavage of the C-O bonds within the tetrahydrofuran ring.

Fragmentation of the Oxime Moiety: Oximes can undergo various fragmentation reactions, including the loss of small neutral molecules like H₂O, OH, or NOH. cdnsciencepub.comnih.gov The McLafferty rearrangement is a common fragmentation pathway for oximes containing a suitable hydrogen atom on a γ-carbon. nih.gov

Loss of the Side Chain: A common fragmentation pathway for substituted cyclic compounds is the loss of the substituent group. In this case, cleavage of the bond between the oxolane ring and the methylidene group could occur.

The table below outlines some plausible fragmentation pathways and the corresponding theoretical m/z values for the product ions of protonated this compound.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 116.07115 | H₂O | 98.06055 | C₅H₈N⁺ |

| 116.07115 | CH₂O | 86.07620 | C₄H₁₀NO⁺ |

| 116.07115 | C₂H₄O | 72.04495 | C₃H₆NO⁺ |

| 98.06055 | HCN | 71.05000 | C₅H₇⁺ |

This data is predictive and based on the fragmentation of analogous structures.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the molecule in the solid state. This includes the puckering of the oxolane ring and the stereochemistry (E/Z isomerism) of the oxime double bond. The crystal packing, or the arrangement of molecules in the crystal lattice, would also be determined.

Studies on various oximes have shown that their crystal packing is often dominated by hydrogen bonding. acs.orgresearchgate.net The specific arrangement can lead to different crystal systems and space groups. For example, some substituted heterocyclic compounds have been found to crystallize in monoclinic or triclinic systems. mdpi.comacs.org

The this compound molecule contains both hydrogen bond donors (the hydroxyl group of the oxime) and hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxime and the oxygen atom of the oxolane ring). This allows for the formation of a variety of intermolecular hydrogen bonds, which will play a crucial role in stabilizing the crystal lattice.

Based on studies of similar molecules, several types of hydrogen bonding interactions can be anticipated: acs.orgresearchgate.net

O-H···N Hydrogen Bonds: The oxime hydroxyl group can act as a donor to the nitrogen atom of an adjacent molecule, forming strong hydrogen bonds. These can lead to the formation of dimers or extended chain structures (catemers). acs.orgresearchgate.net

O-H···O Hydrogen Bonds: The oxime hydroxyl group could also donate a hydrogen bond to the oxygen atom of the oxolane ring or the oxygen of the oxime group of a neighboring molecule.

The table below summarizes the potential hydrogen bond interactions in the crystal lattice of this compound.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| O-H (oxime) | N (oxime) | Strong Hydrogen Bond |

| O-H (oxime) | O (oxolane) | Hydrogen Bond |

| O-H (oxime) | O (oxime) | Hydrogen Bond |

| C-H (oxolane) | O (oxolane/oxime) | Weak Hydrogen Bond |

| C-H (oxolane) | N (oxime) | Weak Hydrogen Bond |

The interplay of these interactions will determine the final three-dimensional architecture of the crystal.

Reaction Pathways and Mechanistic Insights of N Oxolan 3 Ylmethylidene Hydroxylamine

Nucleophilic Reactivity of the Oxime Moiety

The oxime group possesses two nucleophilic centers: the nitrogen and the oxygen atoms, both of which have lone pairs of electrons. The nucleophilicity of these atoms dictates the course of many of its reactions.

In reactions with electrophiles, the oxime group of N-(oxolan-3-ylmethylidene)hydroxylamine can, in principle, react via either the nitrogen or the oxygen atom. However, the nitrogen atom is generally the more potent nucleophile compared to the oxygen atom. ic.ac.uk This preference is attributed to nitrogen's lower electronegativity, which means its lone pair is less tightly held and more available for bonding. ic.ac.uk

Consequently, in reactions like alkylation or acylation under neutral or basic conditions, the nucleophilic attack typically occurs from the nitrogen atom. rsc.orgresearchgate.net For instance, when oximes react with electron-poor alkenes without a base, the preferred pathway is often a Michael-type addition initiated by the nitrogen's lone pair, leading to the formation of N-alkylnitrones. rsc.org

O-attack, leading to the formation of oxime ethers, is less common but can be achieved under specific conditions. rsc.org The reaction of arylamidoximes with certain electrophiles has been shown to result in O-alkylation, a scenario where the less stable but more reactive nitrone tautomer may play a role. rsc.orgrsc.org The choice between N- or O-allylation can also be controlled by the choice of catalyst and reaction conditions, for example, using iridium catalysts allows for divergent synthesis of N- or O-allylated products. researchgate.net For this compound, this dual reactivity allows for the selective synthesis of different classes of derivatives.

Table 1: Comparison of N-Attack vs. O-Attack in Oxime Reactions

| Reaction Type | Preferred Atom of Attack | Resulting Product | General Conditions |

| Addition to Electron-Poor Alkenes | Nitrogen | N-Alkylnitrone | Absence of base. rsc.org |

| Alkylation/Acylation | Nitrogen | N-Substituted Nitrone | Neutral or basic |

| Allylation | Nitrogen or Oxygen | N-Allylnitrone or O-Allyloxime | Controllable by catalyst (e.g., Iridium). researchgate.net |

| Reaction with 1,2-diaza-1,3-dienes | Oxygen | O-Substituted Oxime | A rare case of O-alkylation without a base. rsc.orgrsc.org |

The reactivity of this compound is also influenced by tautomeric equilibria. Oximes can exist in equilibrium with their nitroso and nitrone tautomers.

Oxime-Nitroso Tautomerism: The equilibrium between the oxime and its corresponding nitroso form is analogous to keto-enol tautomerism. echemi.com Generally, the oxime form is significantly more stable and thus predominates. echemi.com This stability is partly due to the greater strength of the C=N double bond compared to the N=O double bond, a consequence of the difference in electronegativity between the bonded atoms. echemi.com

Oxime-Nitrone Tautomerism: Oximes can also tautomerize to nitrones through a 1,2-hydrogen shift. researchgate.netacs.org While the oxime is the more stable tautomer, the nitrone form, though present in smaller amounts, can be more reactive, particularly in cycloaddition reactions. rsc.orgrsc.orgresearchgate.net The energy barrier between the oxime and nitrone can be influenced by substituents; electron-donating groups can stabilize the nitrone form and facilitate its participation in reactions. researchgate.net Computational studies suggest that the isomerization may proceed more favorably through a bimolecular process involving two oxime molecules rather than a simple thermal 1,2-H-shift. rsc.orgresearchgate.net The involvement of the nitrone tautomer has been demonstrated to be the predominant mechanism in certain nucleophilic additions of oximes. rsc.org

For this compound, the ability to access these alternative tautomeric forms, even transiently, provides additional reaction pathways that are not apparent from its primary oxime structure.

Electrophilic Transformations of this compound

The oxime moiety can also undergo transformations where it acts as the substrate for electrophilic reagents, primarily through oxidation and reduction reactions that target the C=N-OH group.

This compound can be oxidized to form various nitrogen-containing compounds. A common pathway involves the oxidation of the hydroxylamine (B1172632) functionality to a nitroso group, yielding a nitroso derivative. This transformation can be accomplished using common oxidizing agents. The oxidation of hydroxylamines in general can lead to nitrones, which are valuable synthetic intermediates for creating nitrogen-containing natural products. chimia.ch

Table 2: Oxidation of this compound

| Oxidizing Agent | Product Type | Mechanistic Insight |

| Potassium Permanganate (KMnO₄) | Nitroso derivative | The oxime group is susceptible to oxidation. |

| Hydrogen Peroxide (H₂O₂) | Nitroso derivative | The reaction likely proceeds via a nitroso intermediate. |

| Fremy's Salt | N-Nitrosamines | In the presence of secondary amines, hydroxylamine can facilitate the formation of N-nitrosamines. researchgate.net |

The reduction of the oxime group in this compound is a key method for synthesizing the corresponding primary amine, (oxolan-3-yl)methanamine. This conversion is a valuable step in synthetic sequences. The C=N double bond of the oxime is reduced, typically followed by the cleavage of the N-O bond.

However, the selective reduction of oximes presents a challenge. The reaction must be controlled to prevent the over-reduction of the desired hydroxylamine intermediate to the primary amine. nih.gov The weak N-O bond is susceptible to reductive cleavage, which can lead directly to an imine that is then reduced to the primary amine (Path B), or the intermediate hydroxylamine can be further reduced to the amine (Path A). nih.gov

Table 3: Reduction of this compound

| Reducing Agent | Product Type | General Conditions |

| Sodium Borohydride (NaBH₄) | (Oxolan-3-yl)methanamine | The reduction proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack by the hydride. |

| Lithium Aluminum Hydride (LiAlH₄) | (Oxolan-3-yl)methanamine | A powerful reducing agent for converting oximes to primary amines. |

| Catalytic Hydrogenation (e.g., PtO₂/H₂) | N-((Oxolan-3-yl)methyl)hydroxylamine or (Oxolan-3-yl)methanamine | Can be selective for the hydroxylamine with careful control of conditions, often requiring an acid promoter. Over-reduction to the amine is common. nih.gov |

| Diisobutylaluminum Hydride (DIBAL-H) | N,N-Disubstituted Hydroxylamines | Used in the stepwise reduction of related O-acyl hydroxylamines. nih.gov |

Rearrangement Reactions Involving the Oxime Group

One of the most significant reactions of oximes is their ability to undergo acid-catalyzed rearrangement. The primary example is the Beckmann rearrangement, which transforms an oxime into a substituted amide or a lactam in the case of cyclic oximes. wikipedia.org

For this compound, which is an aldoxime (derived from an aldehyde), the Beckmann rearrangement typically leads to the formation of a nitrile (oxolane-3-carbonitrile) through dehydration, although formation of the primary amide is also possible. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group that is anti-periplanar to the leaving group on the nitrogen. wikipedia.org This stereospecific migration leads to a nitrilium ion intermediate, which can then be hydrolyzed to an amide or, in the case of aldoximes, deprotonated to form a nitrile. masterorganicchemistry.comaudreyli.com

The reaction can be promoted by a wide range of acidic catalysts and reagents. wikipedia.org

Table 4: Beckmann Rearrangement Promoters for Oximes

| Catalyst/Reagent | Description |

| Strong Acids (H₂SO₄, PPA) | Classical conditions for the rearrangement, though often harsh. wikipedia.org |

| Tosyl Chloride (TsCl) | Promotes the reaction by converting the hydroxyl into a better leaving group. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | One of the original reagents used by Beckmann. illinois.edu |

| 2,4,6-Trichloro researchgate.netrsc.orgtriazine (TCT) | Allows the reaction to proceed under very mild, room temperature conditions. audreyli.com |

Other rearrangements, such as the aza-Hock rearrangement, have been observed for related O-substituted hydroxylamine derivatives, expanding the synthetic utility of this class of compounds. nih.gov

Beckmann Rearrangement and its Application to the Oxolane System

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. adichemistry.comorganic-chemistry.org For cyclic ketoximes, this transformation results in the formation of a lactam through ring expansion. adichemistry.comchemistnotes.com The reaction is a cornerstone of industrial chemistry, famously used in the production of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. adichemistry.comwikipedia.org

The established mechanism proceeds via protonation of the oxime hydroxyl group by a strong acid, converting it into a good leaving group (water). chemistnotes.commasterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, which attacks the electron-deficient nitrogen atom as the N-O bond cleaves. adichemistry.comwikipedia.org This stereospecific migration avoids the formation of an unstable free nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable amide or lactam product. masterorganicchemistry.com

In the specific case of this compound, the Beckmann rearrangement is predicted to cause an expansion of the five-membered oxolane ring. The migrating group would be one of the carbon atoms of the tetrahydrofuran (B95107) ring, leading to a six-membered lactam that incorporates the ring oxygen. The expected product is a substituted 1,4-oxazepan-7-one.

A variety of acidic catalysts can be employed to facilitate this rearrangement, with reaction conditions often tailored to the substrate's sensitivity.

| Catalyst System | Typical Solvent | Temperature | Reference |

|---|---|---|---|

| Concentrated H₂SO₄, PPA | None or Acetic Acid | Elevated | adichemistry.comwikipedia.org |

| PCl₅, SOCl₂ | Various organic solvents | 0 °C to reflux | adichemistry.com |

| Cyanuric Chloride / DMF | DMF | Room Temperature | audreyli.com |

| HgCl₂(Ni-PrPmT)₂ | Acetonitrile | 80 °C | nih.gov |

| Iodine | Acetonitrile | Reflux | organic-chemistry.org |

benchchem.combenchchem.com-Sigmatropic Rearrangements of Derived Intermediates

A -sigmatropic rearrangement involves the migration of a group from one atom to an adjacent atom. This type of transformation is not a characteristic or commonly observed reaction pathway for oximes or their simple derivatives under standard thermal or acidic conditions. Such rearrangements are more typically associated with highly reactive species such as carbenes, carbenoids, or certain radical intermediates.

While the concerted Beckmann rearrangement is the dominant pathway for protonated oximes, hypothetical scenarios involving different reactive intermediates derived from this compound could be considered. For instance, photochemical excitation or radical initiation could potentially generate an iminyl radical. However, even in these cases, subsequent reactions like intermolecular trapping or intramolecular cyclization (see 4.3.3) are generally more facile than a -shift. Therefore, the -sigmatropic rearrangement is not considered a synthetically viable or mechanistically significant pathway for this system.

Intramolecular Cyclizations and Heterocycle Formation

Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic structures through intramolecular cyclization. These reactions typically involve the formation of a new bond between the oxime moiety and a substituent located elsewhere on the molecule, often on the oxolane ring itself. The specific outcome is dependent on the nature of the reactive groups and the reaction conditions, which can be designed to follow either radical or transition-metal-catalyzed pathways.

Radical Cyclizations: Intramolecular addition of a carbon-centered radical to an oxime or oxime ether is a known method for forming N-O containing heterocycles. scielo.brrsc.org If a derivative of this compound were synthesized with a radical precursor (e.g., an alkyl halide) at a suitable position, treatment with a radical initiator like AIBN and a mediator such as tributyltin hydride could trigger cyclization onto the C=N bond. This would form a new C-C bond and generate a nitrogen-centered radical, which is subsequently quenched to yield a substituted hydroxylamine product. scielo.br

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions are particularly effective for constructing nitrogen-containing heterocycles from oxime derivatives. nih.govpsu.edu The amino-Heck reaction, for example, involves the intramolecular cyclization of an O-acyl oxime bearing an olefinic group. nih.gov Oxidative addition of the Pd(0) catalyst to the N-O bond generates an alkylideneaminopalladium(II) intermediate, which then undergoes intramolecular carbopalladation across the double bond to form a new ring system. psu.edu This methodology could be applied to derivatives of this compound to create various fused or spirocyclic aza-heterocycles.

| Methodology | Catalyst/Reagent | Substrate Type | Resulting Heterocycle Type | Reference |

|---|---|---|---|---|

| Radical Cyclization | Bu₃SnH / AIBN | Oxime ether with alkyl halide | Cyclic alkyl hydroxylamines | scielo.br |

| Amino-Heck Reaction | Pd(PPh₃)₄ | Olefinic O-pentafluorobenzoyl oxime | Pyrroles, Pyridines, Spiroimines | nih.govpsu.edu |

| Copper-Catalyzed Cyclization | CuBr·SMe₂ / LiBr | γ,δ-Unsaturated O-methoxycarbonyl oxime | Dihydropyrroles | psu.edu |

| Photochemical Cyclization | DCA (photosensitizer) | Oxime with built-in alkene | Cyclic N-O heterocycles | morressier.com |

Coordination Chemistry and Ligand Properties

The oxime group is a versatile functional motif in coordination chemistry, capable of binding to a wide range of transition metals. bohrium.comnih.gov this compound possesses multiple potential donor sites: the sp²-hybridized nitrogen atom, the hydroxyl oxygen atom, and the ether oxygen of the oxolane ring. This ambidentate character allows for diverse coordination behaviors.

Complexation with Transition Metals via Nitrogen and/or Oxygen Atoms

Oximes can coordinate to metal centers in several ways. researchgate.net The most common mode is monodentate coordination through the lone pair of the nitrogen atom. nih.gov Less frequently, coordination can occur through the oxygen atom. Furthermore, the oxime can be deprotonated to form an oximato anion, which can then act as a bidentate ligand, chelating the metal ion through both the nitrogen and oxygen atoms to form a stable five-membered ring. at.ua

For this compound, the following coordination modes are possible:

Monodentate N-coordination: The primary binding mode, where the nitrogen lone pair donates to the metal center.

Bidentate (N,O)-chelation: Upon deprotonation of the hydroxyl group, the resulting oximato ligand can chelate a single metal ion.

Bridging Coordination: The ligand could bridge two metal centers, for example, by coordinating through its nitrogen to one metal and its oxime or ether oxygen to another.

The presence of the ether oxygen in the oxolane ring introduces the possibility of it acting as an additional, albeit weaker, donor site, potentially leading to tridentate coordination in specific geometric arrangements. Ligands containing oxime groups are known to stabilize unusual oxidation states in metals, such as Ni(III) and Cu(III). xavier.edu

Structural and Electronic Effects of Coordination on Reactivity

The act of coordinating this compound to a metal center significantly alters the electronic properties and, consequently, the reactivity of the ligand. at.uaresearchgate.net

Increased Acidity: One of the most dramatic effects of N-coordination to a Lewis acidic metal ion (e.g., Pt(II), Ni(II)) is a sharp decrease in the pKa of the oxime's hydroxyl group. at.uaresearchgate.net This substantial increase in acidity makes the proton much easier to remove, facilitating the in-situ formation of the corresponding oximato complex, even under neutral or mildly acidic conditions.

Bond Polarization and Activation: Coordination to a metal center withdraws electron density from the ligand. This polarizes the C=N double bond, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by nucleophiles. This activation can be harnessed to promote reactions that would not readily occur with the free ligand.

Computational Studies and Theoretical Analysis of N Oxolan 3 Ylmethylidene Hydroxylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

A comprehensive understanding of N-(oxolan-3-ylmethylidene)hydroxylamine would begin with quantum chemical calculations to define its fundamental properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT studies would be invaluable for determining its optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Such calculations would also reveal key electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. This information is critical for predicting the molecule's reactivity and intermolecular interactions. While DFT has been used to study the mechanistic aspects of oxime formation in general, specific data for this compound is not available. researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic and spectroscopic properties, ab initio methods could be employed. These methods, which are based on first principles of quantum mechanics without empirical parameterization, could provide highly reliable predictions for the vibrational frequencies (infrared and Raman spectra) and electronic transition energies (UV-Vis spectrum) of this compound. For instance, quantum-chemical calculations have been performed on substituted tetrahydropyran-4-one oximes using ab initio DFT methods to determine stable conformations. kaznu.kz A similar approach for this compound would be highly informative.

Reaction Mechanism Elucidation through Transition State Analysis

The formation and subsequent reactions of this compound are ripe for computational investigation.

Calculation of Activation Barriers and Reaction Pathways

Theoretical studies could map out the potential energy surface for the formation of this compound from tetrahydro-3-furancarbaldehyde and hydroxylamine (B1172632). This would involve locating the transition state structures and calculating the activation energies for each step of the reaction. Such calculations would clarify the reaction mechanism, for example, whether it proceeds through a stepwise or concerted pathway.

Identification of Key Intermediates and Rate-Determining Steps

By analyzing the energetics of the reaction pathway, computational models can identify key intermediates and the rate-determining step of the reaction. This level of detail is crucial for optimizing reaction conditions to improve yield and selectivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. For this compound, theoretical calculations could generate predicted ¹H and ¹³C NMR chemical shifts, as well as infrared and UV-Vis spectra. These theoretical spectra could then be compared with experimentally obtained data to confirm the structure of the synthesized compound and to gain a deeper understanding of its electronic and vibrational characteristics. Although experimental spectroscopic data for various oximes have been reported, a correlative computational study for this compound is lacking. xisdxjxsu.asia

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Currently, there are no published theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound. Such a study would typically involve geometry optimization of the molecule's structure using a computational method like DFT, followed by the application of a method such as Gauge-Including Atomic Orbitals (GIAO) to predict the NMR shielding tensors. These tensors would then be converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS). The resulting data would provide a theoretical spectrum that could be compared with experimental findings to confirm the molecular structure and assign specific resonances to each proton and carbon atom.

Hypothetical Data Table for Theoretical NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| H (on C) | Data not available | - |

| H (on N) | Data not available | - |

| H (on O) | Data not available | - |

Note: This table is for illustrative purposes only. No actual calculated data has been found.

Vibrational Frequency Calculations and Infrared/Raman Spectral Simulation

A computational analysis of the vibrational frequencies of this compound would provide a theoretical infrared (IR) and Raman spectrum. This analysis, typically performed using DFT calculations, would identify the fundamental vibrational modes of the molecule. mdpi.commdpi.com Each calculated frequency would correspond to a specific type of molecular motion, such as stretching, bending, or torsional modes of the chemical bonds and functional groups. The simulated spectra are valuable for interpreting experimental IR and Raman spectra, helping to identify characteristic peaks and understand the molecule's vibrational properties. researchgate.net No such simulation for this compound has been reported in the available literature.

Hypothetical Data Table for Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| O-H stretch | Data not available | Data not available | Data not available |

| N-H stretch | Data not available | Data not available | Data not available |

| C=N stretch | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available |

| CH₂ bend | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No actual calculated data has been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide significant insights into the dynamic behavior of this compound in various environments. However, no MD simulation studies for this specific compound have been published.

Conformational Sampling and Torsional Dynamics of the Oxolane Side Chain

MD simulations would be the ideal tool to explore the conformational landscape of this compound, particularly the flexibility of the oxolane ring and the torsional dynamics of the methylidene)hydroxylamine side chain. Such simulations would reveal the preferred conformations of the molecule, the energy barriers between different conformational states, and how the side chain's orientation is influenced by the puckering of the five-membered oxolane ring. This information is crucial for understanding its interactions with other molecules.

Solvent Effects on Reactivity and Conformation

The influence of different solvents on the conformation and potential reactivity of this compound could also be investigated using MD simulations. By simulating the molecule in explicit solvent environments (e.g., water, ethanol (B145695), or less polar solvents), researchers could analyze how solvent molecules arrange around the solute and how these interactions affect its conformational preferences and the accessibility of its reactive sites. This is particularly relevant for understanding its behavior in chemical reactions or biological systems. nih.gov At present, no such studies have been performed for this compound.

Advanced Applications and Research Directions in N Oxolan 3 Ylmethylidene Hydroxylamine Chemistry

Role as a Chemical Building Block in Complex Molecule Synthesis

N-(oxolan-3-ylmethylidene)hydroxylamine serves as a key intermediate in the synthesis of more complex organic compounds. The oxime moiety (>C=N-OH) is a rich hub of reactivity, capable of undergoing various transformations including reduction to amines, oxidation to nitroso compounds, and participation in cycloaddition reactions. researchgate.net The presence of the oxolane ring introduces polarity and specific stereochemical possibilities, making it a desirable fragment in medicinal chemistry and natural product synthesis. nih.gov

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. Oxime-based diversification is an effective strategy for rapidly creating large numbers of structurally related analogues. researchgate.net This approach typically involves the reaction between a core molecule containing an aminooxy group and a diverse panel of aldehydes or ketones.

In the context of this compound, it can serve as a stable, foundational building block. By modifying the hydroxylamine (B1172632) portion (O-alkylation) or by utilizing the parent aldehyde, tetrahydro-3-furancarbaldehyde, in reactions with a library of hydroxylamine derivatives, a wide array of compounds can be generated. These libraries can then be screened for biological activity. researchgate.net For instance, an oxime-based diversification strategy was successfully employed to create a library of over 500 analogs to identify potent inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.net

Table 1: Hypothetical Diversification of the this compound Scaffold

| Core Reagent | Variable Reagent (R-X) | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Tetrahydro-3-furancarbaldehyde | Library of O-substituted hydroxylamines (H₂N-O-R) | O-substituted oxime ethers | Screening for kinase inhibitors, antimicrobial agents. mdpi.com |

| This compound | Library of alkyl halides (R-X) | O-alkylated oxime ethers | Probing protein-ligand interactions. researchgate.net |

| This compound | Diels-Alder dienophiles | Cycloadducts (e.g., Isoxazolines) | Synthesis of complex N-containing heterocycles. researchgate.net |

The synthesis of enantiomerically pure compounds is critical in pharmacology and materials science. The oxolane ring in this compound contains a stereocenter at the 3-position, allowing for the existence of (R)- and (S)-enantiomers. Accessing these enantiopure forms requires asymmetric synthesis, often starting from a chiral precursor.

A viable route to chiral this compound involves the use of chiral oxolane building blocks. For example, (S)-3-hydroxytetrahydrofuran can be synthesized from readily available and inexpensive L-malic acid. google.com This chiral alcohol can then be oxidized to the corresponding chiral aldehyde, (S)-tetrahydro-3-furancarbaldehyde. Subsequent condensation with hydroxylamine affords the target chiral oxime, (S)-N-(oxolan-3-ylmethylidene)hydroxylamine. The development of catalytic asymmetric methods for synthesizing chiral tetrahydrofurans further expands the toolbox for accessing such precursors. nsf.govnih.gov

Table 2: Proposed Synthetic Pathway for Chiral this compound

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | L-Malic Acid | 1. Esterification (MeOH, H⁺) 2. Reduction (LiCl, NaBH₄) 3. Cyclization (PTSA, heat) | (S)-3-Hydroxytetrahydrofuran | Chiral pool synthesis. google.com |

| 2 | (S)-3-Hydroxytetrahydrofuran | Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane) | (S)-Tetrahydro-3-furancarbaldehyde | Oxidation of secondary alcohol. |

| 3 | (S)-Tetrahydro-3-furancarbaldehyde | Hydroxylamine (NH₂OH·HCl), Base (e.g., NaOAc) | (S)-N-(oxolan-3-ylmethylidene)hydroxylamine | Oxime formation. |

Development of Novel Reagents and Catalysts

Oximes and their derivatives are not just synthetic targets; they are pivotal in the development of new reagents and catalysts that drive challenging chemical transformations. bohrium.comresearchgate.net

Electrophilic amination, the formation of a C-N bond using an electrophilic nitrogen source, is a powerful tool in organic synthesis. wiley-vch.de Various hydroxylamine-derived reagents have been developed for this purpose. wiley-vch.deacs.org While this compound itself is not typically a direct aminating agent, its structure is representative of the broader class of N-functionalized hydroxylamines. The reactivity of the N-O bond within the oxime group can be harnessed. For example, transition-metal-catalyzed reactions can proceed via cleavage of the N-O bond, leading to intermediates that ultimately form new C-N bonds. researchgate.net

Recent advances have shown that hydroxylamine-O-sulfonic acids can serve as effective aminating agents for the aziridination of unactivated olefins. nih.govchemrxiv.org Similarly, O-acyl hydroxylamines are used in copper-catalyzed aminations of organozinc reagents. wiley-vch.de The development of reagents based on the N-(oxolan-3-yl)methyl core could offer unique reactivity or selectivity profiles due to the electronic influence and coordinating ability of the oxolane oxygen.

Oximes are excellent ligands for a wide variety of transition metals, forming stable coordination compounds known as metal-oxime complexes or oximates. researchgate.netat.ua These complexes have found significant applications in catalysis. bohrium.comnih.gov The nitrogen atom of the oxime in this compound can coordinate to a metal center, and upon deprotonation of the hydroxyl group, the oxygen atom can also bind, forming a stable chelate ring.

The resulting metal-oxime complexes can catalyze a range of transformations, including cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), C-H activation, and annulation reactions. bohrium.comresearchgate.net The oxolane ring in this compound can influence the catalytic activity by modifying the steric and electronic environment of the metal center. This tunability is crucial for optimizing catalyst performance. For example, molybdenum-peroxo complexes have been shown to catalyze the oxidation of primary amines to oximes. at.ua The use of a chiral oxime ligand, such as an enantiopure form of this compound, could enable asymmetric catalytic transformations.

Table 3: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Metal Center | Potential Reaction Type | Role of the Oxime Ligand | Reference Concept |

|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling, Heck Reaction | Stabilize the active catalytic species, influence selectivity. | bohrium.com |

| Rhodium (Rh) / Iridium (Ir) | C-H Functionalization, Hydrogenation | Directing group and chiral auxiliary (if enantiopure). | acs.org |

| Copper (Cu) | Amination, Cycloaddition | Facilitate redox cycling and substrate coordination. | wiley-vch.de |

| Vanadium (V) / Molybdenum (Mo) | Oxidation Reactions | Mediate oxygen transfer. | at.ua |

Mechanistic Probes in Organic and Inorganic Reaction Studies

Understanding reaction mechanisms is fundamental to the development of new and improved synthetic methods. Due to their distinct chemical properties, oximes like this compound can be employed as mechanistic probes. The interconversion between E and Z stereoisomers around the C=N bond is sensitive to the steric and electronic environment, and its rate can provide insight into reaction intermediates and transition states. nih.gov

Furthermore, the oxime N-O bond is relatively weak and its cleavage can be a key step in many reactions. Studying the factors that promote this cleavage—such as photocatalysis, transition metal catalysis, or electrochemistry—provides valuable mechanistic information. researchgate.net In a reaction involving a metal catalyst, the oxolane oxygen of this compound could potentially act as a secondary coordinating site or a hydrogen bond acceptor. This interaction could be monitored using spectroscopic techniques (e.g., NMR, IR) to probe the catalyst-substrate interactions during the catalytic cycle. The dynamic exchange of oximes under acidic conditions, known as oxime metathesis, has also been investigated through experimental and computational studies to elucidate the reaction mechanism. rsc.org

Investigation of N-O Bond Cleavage Processes

The N-O single bond in oximes is inherently weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This reactivity is a cornerstone of the synthetic utility of oximes, including this compound, allowing them to serve as precursors to a range of nitrogen-containing compounds. mdpi.comnih.gov Research into these cleavage processes is critical for unlocking the full synthetic potential of this molecule.

The cleavage of the N-O bond can be initiated through several methods, including transition-metal catalysis and radical-mediated pathways. mdpi.com Transition metals such as copper, iron, rhodium, and iridium have been effectively used to catalyze reactions involving N-O bond scission. researchgate.net These reactions often proceed under mild conditions and exhibit high efficiency, enabling the construction of complex nitrogen heterocycles from oxime precursors. mdpi.comnih.gov For instance, iron-catalyzed [3+2] cyclization of oxime acetates with other reagents has been used to synthesize functionalized 2H-imidazoles. mdpi.com

Radical-mediated reactions represent another powerful strategy for N-O bond functionalization. mdpi.com The weak N-O bond can undergo homolytic cleavage upon exposure to heat, light, or a photoredox catalyst to generate iminyl radicals. mdpi.com These highly reactive intermediates can participate in a variety of transformations, including cyclizations and intermolecular additions, to form new C-C, C-N, or C-O bonds. mdpi.comresearchgate.net The specific reaction pathway and resulting product can be controlled by the choice of catalyst and reaction conditions. researchgate.net For this compound, these cleavage processes could be harnessed to use the molecule as a nitrogen source for the synthesis of novel pyrrolidines, pyridines, and other valuable heterocyclic structures. mdpi.com

Table 1: Catalytic Systems for N-O Bond Cleavage in Oximes| Catalyst Type | Examples | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Cu(I), Fe(III), Rh(III), Ir(III) | Cyclization, Annulation | High efficiency, mild conditions, good functional group tolerance. | mdpi.comresearchgate.net |

| Photoredox | Rose Bengal, Eosin Y | Radical addition, C-H functionalization | Uses visible light, environmentally friendly, generates reactive radical intermediates. | mdpi.comresearchgate.net |

| Organocatalyst | (DHQD)2PHAL | Asymmetric Neber reaction | Enantioselective synthesis of chiral products like 2H-azirines. | mdpi.com |

Studies on Oxime Hydrolysis and Oxime-Mediated Reactions

The hydrolysis of oximes to regenerate the corresponding carbonyl compound and hydroxylamine is a fundamental reaction in organic chemistry. wikipedia.org This process is typically catalyzed by acid and involves the protonation of the oxime nitrogen, followed by nucleophilic attack by water. wikipedia.org For this compound, this hydrolysis would yield tetrahydro-3-furancarbaldehyde and hydroxylamine. While often seen as a simple reverse reaction, controlling this process is crucial for synthetic applications and for understanding the compound's stability. In aqueous solution, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones, a property that enhances their utility in bioconjugation and materials science. wikipedia.orgrsc.org

Industrially, oxime hydrolysis is a key step in the production of hydroxylamine salts. google.com Innovative methods have been developed to drive the reaction equilibrium towards the products. One such patented method involves coupling the hydrolysis reaction with pervaporation membrane separation. google.com In this process, the oxime is hydrolyzed in an acidic solution, and the resulting ketone or aldehyde byproduct is continuously removed through a membrane, which efficiently shifts the equilibrium and leads to a high yield of the desired hydroxylamine salt. google.com

Beyond hydrolysis, oximes are pivotal in a variety of mediated reactions. The "oxime ligation" or "oxime click chemistry" has emerged as a robust method for forming C=N bonds under mild, often physiological, conditions. rsc.org This reaction between a hydroxylamine and a carbonyl compound is highly efficient and chemoselective. The resulting oxime bond is relatively stable, particularly when compared to imines and hydrazones, making it suitable for creating complex architectures like block copolymers and for bioconjugation applications. rsc.org Another significant oxime-mediated transformation is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. wikipedia.org This reaction has industrial importance, for example, in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org The application of these established reactions to this compound could lead to novel polymers and functional materials incorporating the oxolane scaffold.

Future Perspectives in this compound Research

The future of research on this compound is poised to leverage cutting-edge synthetic methodologies and analytical techniques to explore its full potential. The focus will likely shift towards developing novel, efficient, and sustainable chemical processes.

Exploration of New Reaction Manifolds

The development of novel reaction manifolds is a key frontier. Based on recent advances in oxime chemistry, there is significant potential for using this compound in asymmetric synthesis. numberanalytics.com Chiral ligands derived from oximes have been successfully used in metal-catalyzed reactions to produce enantiomerically pure compounds, which are vital for the pharmaceutical and agrochemical industries. numberanalytics.com Exploring this compound as a substrate or ligand in asymmetric hydrogenations or aldol (B89426) reactions could yield valuable chiral building blocks. numberanalytics.comnih.gov

Furthermore, the ability of oximes to act as precursors for N-heterocycles through transition-metal-catalyzed N-O bond cleavage opens up vast possibilities. mdpi.comnih.gov Future work could focus on developing intramolecular cyclization strategies, where the oxolane ring participates in the reaction, or intermolecular annulations with various partners to create diverse and complex heterocyclic systems that are otherwise difficult to access.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with continuous flow and automated synthesis platforms represents a significant leap forward. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product purity, and enhanced safety, especially when dealing with hazardous reagents like hydroxylamine. researchgate.netorganic-chemistry.org

Automated flow systems can accelerate the discovery and optimization of new reactions by enabling high-throughput screening of conditions. researchgate.netchimia.ch For the synthesis and subsequent modification of this compound, a flow reactor could streamline processes, reduce waste, and facilitate seamless scaling from laboratory research to industrial production. researchgate.netorganic-chemistry.org The development of multi-step automated syntheses, where purification is integrated online, would further enhance efficiency, allowing for the rapid generation of derivative libraries for screening purposes. chimia.chchimia.ch

Table 2: Advantages of Flow Chemistry for Oxime-Related Synthesis| Parameter | Benefit in Flow Chemistry | Relevance to this compound | Reference |

|---|---|---|---|

| Safety | Small reactor volumes and better heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of hydroxylamine and potentially energetic intermediates from N-O bond cleavage. | researchgate.netorganic-chemistry.org |

| Control & Reproducibility | Precise control over residence time, temperature, and stoichiometry leads to consistent results. | Improved selectivity in competitive reactions like hydrolysis vs. rearrangement; highly reproducible synthesis. | researchgate.netrsc.org |